molecular formula C29H19BrClN5O2 B2476145 6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 392252-72-1

6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2476145
CAS No.: 392252-72-1
M. Wt: 584.86
InChI Key: JWWAJIIEXINAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C29H19BrClN5O2 and its molecular weight is 584.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Various studies have focused on the synthesis of related quinazoline and pyrazoline derivatives. For example, the synthesis of compounds like 6-amino-2-(p-aminophenyl)-4-phenylquinazoline involves amination reactions and has been explored for its potential applications (Sedova & Shkurko, 1995). Similarly, Patel, Patel, and Barat (2010) have synthesized a series of quinazolin-4(3H) ones, demonstrating the versatility of these compounds in chemical synthesis (Patel, Patel, & Barat, 2010).

  • Structural Characterization : The structural characterization of similar compounds, such as the synthesis and crystal structures of N-substituted pyrazolines, provides insights into their potential applications in scientific research (Loh et al., 2013).

Biological Activities

  • Antimicrobial Properties : Studies have shown that quinazoline derivatives exhibit notable antimicrobial activities. Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives with significant antimicrobial properties (Ansari & Khan, 2017).

  • Antiviral and Cytotoxic Activities : Zapol’skii et al. (2022) synthesized chloroquinolinyl-1H-pyrazoles with notable antiviral, anti-SARS-CoV-2, antibacterial, and cytotoxic activities, indicating the potential of such compounds in therapeutic applications (Zapol’skii et al., 2022).

  • Insecticidal and Anti-inflammatory Properties : The synthesis and evaluation of quinazolinone derivatives have shown their potential as anti-inflammatory and analgesic agents. For instance, Farag et al. (2012) investigated new quinazolinone derivatives for these properties (Farag et al., 2012). Additionally, Cong, Jiang, and Cheng (2021) reported the insecticidal activity of a related compound, highlighting its agricultural applications (Cong, Jiang, & Cheng, 2021).

Properties

IUPAC Name

6-bromo-2-[3-(2-chlorophenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19BrClN5O2/c30-20-12-15-25-23(16-20)28(19-6-2-1-3-7-19)33-29(32-25)35-27(22-8-4-5-9-24(22)31)17-26(34-35)18-10-13-21(14-11-18)36(37)38/h1-16,27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWAJIIEXINAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.